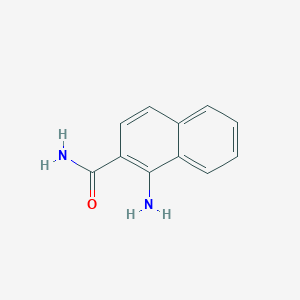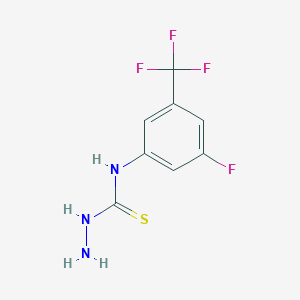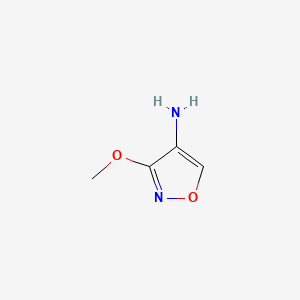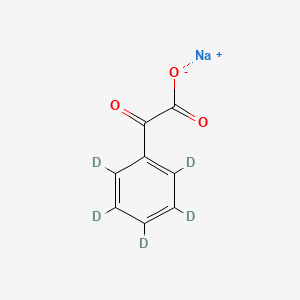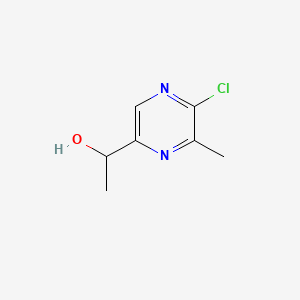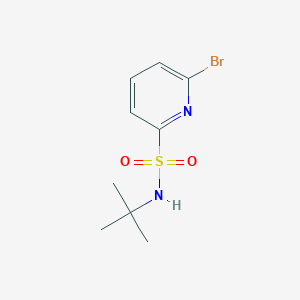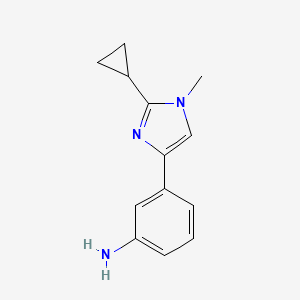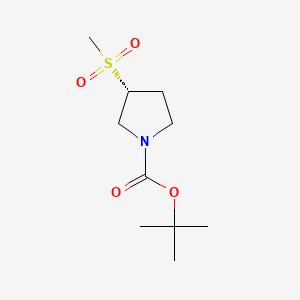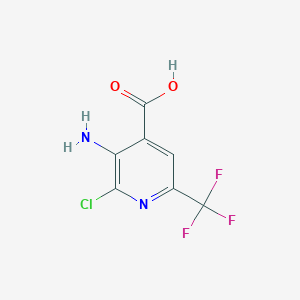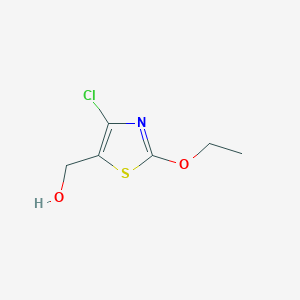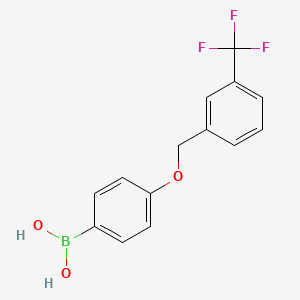![molecular formula C14H18F3N3O7 B13924694 5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
5-[3-[(Trifluoroacetyl)amino]propyl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves multiple steps, typically starting with the modification of uridine. The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride, and the propylamine group is added via a nucleophilic substitution reaction. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-[(Trifluoroacetyl)amino]propyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce the trifluoroacetyl group to a simpler amine group.
Substitution: This reaction can replace the trifluoroacetyl group with other functional groups, potentially creating new analogues
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a primary amine .
Wissenschaftliche Forschungsanwendungen
5-[3-[(Trifluoroacetyl)amino]propyl]uridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Employed in cell labeling and tracking DNA synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and research reagents
Wirkmechanismus
The mechanism of action of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analogue used for similar purposes in DNA labeling and tracking.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iodo-2’-deoxyuridine: Used in antiviral therapies and as a radiosensitizer in cancer treatment
Uniqueness
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and biological activities compared to other thymidine analogues. This uniqueness makes it particularly useful for specific research applications, such as tracking DNA synthesis in cells .
Eigenschaften
Molekularformel |
C14H18F3N3O7 |
|---|---|
Molekulargewicht |
397.30 g/mol |
IUPAC-Name |
N-[3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H18F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,1-3,5H2,(H,18,25)(H,19,24,26)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
KLBVGHXBEIVUST-TURQNECASA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCCNC(=O)C(F)(F)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


